Monoamine Oxidase B (MAO-B) Inhibition: Nanomolar Potency vs. Closely Related Chalcones
4-Chlorobenzalacetophenone exhibits sub-micromolar inhibitory activity against human monoamine oxidase B (hMAO-B), with a reported IC₅₀ of 0.066 µM . This potency significantly exceeds that of the broader chalcone class, where many unsubstituted or alkyl-substituted derivatives show weak or no MAO-B inhibition. Furthermore, it demonstrates notable selectivity over MAO-A (IC₅₀ = 9.10 µM), a ratio exceeding 100-fold, which is a critical differentiation factor for neuroprotective agent development . The chloro substituent at the para position is the key determinant of this potent, selective inhibition.
| Evidence Dimension | hMAO-B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.066 ± 0.0025 µM |
| Comparator Or Baseline | hMAO-A Inhibition: 9.10 ± 0.038 µM (Internal selectivity control) / General chalcone class: Typically weak or inactive |
| Quantified Difference | 138-fold selectivity for MAO-B over MAO-A |
| Conditions | In vitro enzyme inhibition assay using human recombinant MAO-B and MAO-A |
Why This Matters
This high selectivity for MAO-B over MAO-A, driven by the 4-chloro substitution, distinguishes 4-chlorobenzalacetophenone from other chalcones and makes it the preferred chemical starting point for studies targeting Parkinson's disease or other neurodegenerative conditions, avoiding the hypertensive 'cheese effect' associated with non-selective MAO inhibitors.
